Product packaging for Lamivudine-triphosphate(Cat. No.:)

Lamivudine-triphosphate

Katalognummer: B12090945
Molekulargewicht: 469.20 g/mol
InChI-Schlüssel: YLEQMGZZMCJKCN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Significance of Lamivudine-Triphosphate as an Active Antiviral Metabolite

Lamivudine (B182088) itself is a prodrug, meaning it is inactive upon administration and must be chemically converted within the body to its active form. nih.gov This conversion process occurs intracellularly, where host cell enzymes phosphorylate lamivudine in a stepwise manner to lamivudine-monophosphate, then to lamivudine-diphosphate, and finally to the active moiety, this compound (3TC-TP). pediatriconcall.compharmgkb.org

The antiviral activity of this compound stems from its structural similarity to the natural nucleoside, deoxycytidine triphosphate (dCTP). patsnap.comnih.gov This resemblance allows it to act as a competitive inhibitor of the viral enzyme reverse transcriptase in HIV and the DNA polymerase in HBV. drugbank.compatsnap.com When these viral enzymes attempt to synthesize viral DNA, they mistakenly incorporate this compound instead of the natural dCTP. santiago-lab.com

A critical feature of this compound is the absence of a 3'-hydroxyl group in its structure. drugbank.compatsnap.com This structural modification is key to its mechanism of action. Once incorporated into the growing viral DNA chain, the lack of this 3'-hydroxyl group prevents the formation of the next phosphodiester bond, which is essential for DNA chain elongation. drugbank.comnih.gov This results in the premature termination of the viral DNA chain, effectively halting viral replication. patsnap.comimmunopaedia.org.za

The significance of this compound also lies in its selectivity. While it is a potent inhibitor of viral polymerases, it has a much lower affinity for human DNA polymerases, which explains its relatively low toxicity to the host cells. nih.govjscimedcentral.com The long intracellular half-life of this compound, which is significantly longer than the plasma half-life of the parent drug lamivudine, allows for sustained antiviral pressure within the infected cells. nih.gov

Table 1: Intracellular Phosphorylation of Lamivudine

Step Precursor Product Key Enzyme(s)
1 Lamivudine (3TC) Lamivudine-monophosphate (3TC-MP) Deoxycytidine kinase
2 Lamivudine-monophosphate (3TC-MP) Lamivudine-diphosphate (3TC-DP) Cytidine (B196190) monophosphate/deoxycytidine monophosphate kinase
3 Lamivudine-diphosphate (3TC-DP) This compound (3TC-TP) Nucleoside diphosphate (B83284) kinase

This table outlines the sequential phosphorylation of lamivudine to its active triphosphate form within the host cell. Data sourced from PharmGKB. pharmgkb.org

Overview of Nucleoside Analog Antiviral Agents (NAAs) and their Triphosphate Forms

Nucleoside Analog Antivirals (NAAs), also known as Nucleoside Reverse Transcriptase Inhibitors (NRTIs) in the context of HIV treatment, represent a cornerstone of antiviral chemotherapy. santiago-lab.comimmunopaedia.org.zaiapac.org These agents are synthetic compounds that are structurally similar to naturally occurring nucleosides, the fundamental building blocks of DNA and RNA. santiago-lab.comnih.gov

The fundamental mechanism of action for the vast majority of NAAs is consistent: they act as prodrugs that must be anabolized within the host cell to their active triphosphate form. nih.govexpasy.orgasm.org This intracellular phosphorylation is carried out by host cellular kinases. expasy.orgnih.gov The resulting nucleoside analog triphosphate then mimics a natural deoxynucleoside triphosphate (dNTP). santiago-lab.com

The active triphosphate form of the NAA exerts its antiviral effect primarily through two mechanisms:

Competitive Inhibition: The nucleoside analog triphosphate competes with the corresponding natural dNTP for binding to the active site of the viral polymerase (e.g., reverse transcriptase for retroviruses). nih.govsantiago-lab.com

Chain Termination: After being incorporated into the growing viral nucleic acid chain, the lack of a 3'-hydroxyl group on the sugar moiety of the analog prevents the addition of the next nucleotide, thereby terminating the elongation of the chain. drugbank.comsantiago-lab.comnih.gov

This dual action effectively disrupts the synthesis of viral genetic material, which is a critical step in the viral replication cycle. expasy.orgtaylorandfrancis.com The success of NAAs is largely dependent on the viral polymerase's ability to recognize and incorporate the analog triphosphate while having minimal interaction with the host's own DNA polymerases, which contributes to the selective toxicity of these drugs. nih.govfda.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14N3O12P3S B12090945 Lamivudine-triphosphate

Eigenschaften

Molekularformel

C8H14N3O12P3S

Molekulargewicht

469.20 g/mol

IUPAC-Name

[[5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C8H14N3O12P3S/c9-5-1-2-11(8(12)10-5)6-4-27-7(21-6)3-20-25(16,17)23-26(18,19)22-24(13,14)15/h1-2,6-7H,3-4H2,(H,16,17)(H,18,19)(H2,9,10,12)(H2,13,14,15)

InChI-Schlüssel

YLEQMGZZMCJKCN-UHFFFAOYSA-N

Kanonische SMILES

C1C(OC(S1)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=CC(=NC2=O)N

Herkunft des Produkts

United States

Intracellular Metabolic Activation of Lamivudine to Lamivudine Triphosphate

Cellular Uptake Mechanisms of Lamivudine (B182088)

For lamivudine to undergo metabolic activation, it must first cross the cell membrane and enter the cytoplasm. This transport is accomplished through two primary mechanisms: passive diffusion and active transport systems. frontiersin.orgclinpgx.org

Lamivudine can enter cells by moving down its concentration gradient through the lipid bilayer of the cell membrane, a process known as passive diffusion. clinpgx.orgnih.gov This mechanism does not require energy and is dependent on the physicochemical properties of the drug and the permeability of the cell membrane. nih.govnih.gov Studies utilizing Caco-2 cell monolayers and single-pass intestinal perfusion in rats have indicated that lamivudine's absorption is consistent with a passive diffusion mechanism. nih.gov The ability of small molecules to pass through membranes via simple diffusion is often linked to their lipophilicity, which allows them to dissolve in the hydrophobic core of the phospholipid bilayer. tandfonline.com

In addition to passive diffusion, lamivudine is actively transported into cells by specific carrier proteins. frontiersin.orgclinpgx.org These transporters belong to the Solute Carrier (SLC) superfamily, specifically the organic cation transporters (OCTs). clinpgx.orgnih.gov The primary transporters involved in lamivudine uptake are SLC22A1 (OCT1), SLC22A2 (OCT2), and SLC22A3 (OCT3). frontiersin.orgclinpgx.orgnih.gov These proteins facilitate the movement of lamivudine across the cell membrane, a process that can be crucial for achieving therapeutic intracellular concentrations. nih.gov

SLC22 transporters are integral membrane proteins characterized by 12 transmembrane domains. nih.govnih.gov They play a significant role in the disposition of various drugs. nih.gov For instance, SLC22A1 (OCT1) is primarily expressed at the sinusoidal membrane of liver cells (hepatocytes) but is also found in other tissues like the small intestine and immune system cells. nih.gov SLC22A2 (OCT2) is predominantly located at the basolateral membrane of kidney proximal tubules, while SLC22A3 (OCT3) has a wider tissue distribution, including the liver, skeletal muscle, and heart. nih.gov The involvement of these transporters in lamivudine uptake highlights the importance of carrier-mediated processes in its cellular disposition. clinpgx.org

Table 1: Active Transporters Involved in Lamivudine Cellular Uptake

Transporter Name Gene Name Primary Tissue Expression Role in Lamivudine Uptake
Organic Cation Transporter 1 (OCT1) SLC22A1 Liver (sinusoidal membrane), small intestine, immune cells drugbank.comnih.gov Facilitates active transport into cells frontiersin.orgclinpgx.org
Organic Cation Transporter 2 (OCT2) SLC22A2 Kidney (basolateral membrane of tubular epithelial cells), brain nih.gov Facilitates active transport into cells clinpgx.org

Sequential Phosphorylation Pathway to Lamivudine-Triphosphate

Once inside the cell, lamivudine undergoes a three-step sequential phosphorylation process, catalyzed by host cellular kinases, to be converted into its active triphosphate metabolite. nih.govfrontiersin.orgclinpgx.org This bioactivation is essential for its antiviral activity, as the triphosphate form is the one that inhibits viral enzymes. patsnap.comwikipedia.orgnih.gov

The initial and crucial step in the activation cascade is the phosphorylation of lamivudine to lamivudine-monophosphate (3TC-MP). frontiersin.orgclinpgx.org

The final step, the conversion of lamivudine-diphosphate to the active this compound, is catalyzed by enzymes such as 3'-phosphoglycerate kinase or nucleoside diphosphate (B83284) kinase. clinpgx.org

Table 2: Lamivudine Intracellular Phosphorylation Pathway

Step Substrate Product Key Enzyme(s)
1st Phosphorylation Lamivudine (3TC) Lamivudine-Monophosphate (3TC-MP) Deoxycytidine Kinase (DCK) frontiersin.orgclinpgx.orgnih.gov
2nd Phosphorylation Lamivudine-Monophosphate (3TC-MP) Lamivudine-Diphosphate (3TC-DP) CMP/dCMP Kinase (UMP-CMP Kinase) frontiersin.orgclinpgx.org

Table 3: List of Compound Names

Compound Name Abbreviation
Lamivudine 3TC
Lamivudine-Monophosphate 3TC-MP
Lamivudine-Diphosphate 3TC-DP
This compound 3TC-TP
Adenosine (B11128) triphosphate ATP
Deoxycytidine dC

Second Phosphorylation: Lamivudine-Monophosphate to Lamivudine-Diphosphate

Role of UMP-CMP Kinase (UCK) and Cytidine (B196190) Monophosphate/Deoxycytidine Monophosphate Kinase

The primary enzymes responsible for the phosphorylation of 3TC-MP are UMP-CMP kinase (UCK), also known as cytidine monophosphate/deoxycytidine monophosphate kinase (CMPK1), and other nucleoside monophosphate kinases. clinpgx.orgnih.gov These enzymes catalyze the transfer of a phosphate (B84403) group from a donor, typically ATP, to the monophosphate form of lamivudine. nih.govdrugbank.comnih.gov UMP-CMP kinase plays a vital role in the de novo biosynthesis of pyrimidine (B1678525) nucleotides and can phosphorylate a variety of cytidine and deoxycytidine analogue monophosphates. drugbank.comnih.gov Its activity is essential for converting 3TC-MP into the diphosphate intermediate, bringing the prodrug one step closer to its active triphosphate form. clinpgx.orgnih.gov

Third Phosphorylation: Lamivudine-Diphosphate to this compound

The final and rate-limiting step in the intracellular activation of lamivudine is the conversion of lamivudine-diphosphate (3TC-DP) to the pharmacologically active this compound (3TC-TP). clinpgx.orgnih.gov This reaction is carried out by ubiquitous cellular kinases with broad substrate specificity.

Role of Nucleoside Diphosphate Kinase A (NDK) and Phosphoglycerate Kinase (PGK)

The conversion of 3TC-DP to 3TC-TP is primarily catalyzed by two enzymes: Nucleoside Diphosphate Kinase A (NDK or NDPK) and Phosphoglycerate Kinase (PGK). clinpgx.orgnih.gov NDK is responsible for maintaining the intracellular balance of nucleoside triphosphates by transferring the terminal phosphate group from ATP to various nucleoside diphosphates. researchgate.netmdpi.com PGK, a key enzyme in the glycolytic pathway, also demonstrates the ability to phosphorylate a wide range of purine (B94841) and pyrimidine nucleotides, including L-form nucleoside analogues like lamivudine. clinpgx.orgdrugbank.comnih.gov The action of these kinases completes the metabolic activation, yielding the active 3TC-TP that can inhibit viral reverse transcriptase. drugbank.compatsnap.com

Table 1: Key Enzymes in the Intracellular Phosphorylation of Lamivudine

Phosphorylation Step Substrate Product Key Enzymes
Second Phosphorylation Lamivudine-Monophosphate (3TC-MP) Lamivudine-Diphosphate (3TC-DP) UMP-CMP Kinase (UCK) / Cytidine Monophosphate/Deoxycytidine Monophosphate Kinase (CMPK1) clinpgx.orgnih.gov
Third Phosphorylation Lamivudine-Diphosphate (3TC-DP) This compound (3TC-TP) Nucleoside Diphosphate Kinase A (NDK), Phosphoglycerate Kinase (PGK) clinpgx.orgnih.gov

ATP Dependence of Phosphorylation Reactions

All three sequential phosphorylation steps that convert lamivudine into its active triphosphate form are energy-dependent processes that rely on Adenosine triphosphate (ATP) as the primary phosphate donor. nih.govnih.govmdpi.com In each reaction, a kinase enzyme facilitates the transfer of the terminal (gamma) phosphate group from an ATP molecule to the lamivudine metabolite. nih.gov This process results in the formation of Adenosine diphosphate (ADP). The high intracellular ratio of ATP to ADP provides the thermodynamic driving force for these reactions, ensuring the efficient "forward" conversion of lamivudine to this compound. nih.gov

Rate-Limiting Steps in Intracellular Lamivudine Phosphorylation

Table 2: Relative Intracellular Distribution of Lamivudine Metabolites

Cell Type Lamivudine-Monophosphate (3TC-MP) Lamivudine-Diphosphate (3TC-DP) This compound (3TC-TP) Source
Peripheral Blood Mononuclear Cells (PBMCs) ~30-35% ~50-55% ~15-20% nih.gov
HepG2 Cells ~32% ~45% ~15% nih.gov

Dephosphorylation and Salvage Pathways of this compound Metabolites

The intracellular concentration of lamivudine metabolites is regulated not only by phosphorylation but also by dephosphorylation and salvage pathways. The monophosphate form (3TC-MP) can be dephosphorylated back to the parent compound, lamivudine, by cellular enzymes such as 5'-nucleosidases or other phosphatases. clinpgx.org This action can reduce the amount of metabolite available for subsequent activation.

Furthermore, salvage pathways exist that can convert the active triphosphate form (3TC-TP) back into the monophosphate form (3TC-MP). clinpgx.org These pathways involve enzymes such as choline cytidyl transferase and p-ethanolamine cytidyl transferase, which can convert 3TC-TP into intermediates like 3TC-DP-choline or 3TC-DP-ethanolamine, which are then subsequently converted back to 3TC-MP. clinpgx.org These dephosphorylation and salvage mechanisms contribute to the complex intracellular pharmacokinetics of the drug.

Efflux Transport of Lamivudine and its Metabolites

Lamivudine and its phosphorylated metabolites can be actively removed from the cell by various efflux transporters, which are part of the ATP-binding cassette (ABC) transporter superfamily. clinpgx.org Several transporters, including ABCB1 (also known as MDR1), ABCC1, ABCC2, ABCC3, and ABCG2, are capable of transporting the parent drug, lamivudine, out of the cell. clinpgx.org

Role of ATP-Binding Cassette (ABC) Transporters (e.g., ABCB1, ABCC1, ABCC2, ABCC3, ABCC4, ABCG2)

ABCC4 (MRP4): A Key Regulator of this compound Levels

Research has highlighted the significant role of Multidrug Resistance-Associated Protein 4 (MRP4), encoded by the ABCC4 gene, in the efflux of lamivudine and its metabolites. nih.govspandidos-publications.comresearchgate.net ABCC4 is known to transport a diverse range of molecules, including antiviral nucleoside analogs. nih.govnih.gov Studies have shown that genetic variations in the ABCC4 gene can impact the intracellular concentrations of this compound. For instance, patients carrying the 4131T>G variant in the ABCC4 gene exhibited a 20% increase in this compound intracellular concentrations, suggesting that this genetic change leads to a reduced efflux function of the MRP4 transporter. nih.gov This finding underscores the direct influence of ABCC4 activity on the levels of the active triphosphate form of lamivudine within the cell.

Other ABC Transporters Involved in Lamivudine Efflux

While ABCC4 has a well-documented role, other ABC transporters also contribute to the cellular efflux of lamivudine. These include:

ABCB1 (P-glycoprotein or MDR1): This is one of the most extensively studied ABC transporters, known for its broad substrate specificity. nih.govresearchgate.net Lamivudine is recognized as a substrate for ABCB1, which actively transports the drug out of the cell.

The coordinated action of these transporters can significantly reduce the intracellular accumulation of lamivudine, thereby potentially impacting the rate of its conversion to this compound and its subsequent antiviral activity.

Table 1: Summary of ABC Transporters and Their Interaction with Lamivudine

TransporterGene NameCommon Name(s)Role in Lamivudine TransportResearch Findings
ABCB1 ABCB1P-glycoprotein (P-gp), Multidrug Resistance Protein 1 (MDR1)Efflux TransporterActively transports lamivudine out of the cell.
ABCC1 ABCC1Multidrug Resistance-Associated Protein 1 (MRP1)Efflux TransporterContributes to the cellular efflux of lamivudine.
ABCC2 ABCC2Multidrug Resistance-Associated Protein 2 (MRP2)Efflux TransporterLamivudine is not a significant substrate. nih.govnih.gov
ABCC3 ABCC3Multidrug Resistance-Associated Protein 3 (MRP3)Efflux TransporterContributes to the cellular efflux of lamivudine.
ABCC4 ABCC4Multidrug Resistance-Associated Protein 4 (MRP4)Efflux TransporterA key transporter for lamivudine and its phosphorylated metabolites. Genetic variants can alter intracellular this compound levels. nih.govspandidos-publications.com
ABCG2 ABCG2Breast Cancer Resistance Protein (BCRP)Efflux TransporterLamivudine is a substrate, but potentially with very low affinity. nih.govnih.gov

Molecular Mechanisms of Antiviral Action of Lamivudine Triphosphate

Competitive Inhibition of Viral Polymerases

The primary mechanism through which lamivudine-triphosphate exerts its antiviral effect is the competitive inhibition of viral polymerases. nih.govnih.gov These enzymes are crucial for the replication of the viral genome. By resembling the natural dCTP, 3TC-TP can bind to the active site of these polymerases, effectively competing with the endogenous nucleotide. frontiersin.orgpharmgkb.org

Competition with Endogenous Deoxycytidine Triphosphate (dCTP)

This compound's structural similarity to deoxycytidine triphosphate (dCTP) allows it to act as a competitive substrate for viral reverse transcriptase and polymerase enzymes. patsnap.comfrontiersin.org During viral DNA synthesis, 3TC-TP vies for the same binding site on the enzyme as dCTP. frontiersin.orgpharmgkb.org The efficiency of this competition is a key determinant of the drug's antiviral potency. While it competes effectively for viral polymerases, this compound has a significantly lower affinity for human DNA polymerases, which accounts for its relatively low toxicity to the host. jscimedcentral.com

Inhibition of Human Immunodeficiency Virus (HIV) Reverse Transcriptase

In the context of HIV, the target enzyme is the viral reverse transcriptase, which is responsible for converting the viral RNA genome into DNA. patsnap.com this compound is a potent inhibitor of this enzyme. nih.gov

Once this compound is incorporated into the growing viral DNA chain, it acts as a chain terminator. patsnap.comontosight.ai This is because the lamivudine (B182088) molecule lacks the 3'-hydroxyl (-OH) group that is essential for the formation of a phosphodiester bond with the next incoming nucleotide. patsnap.comfrontiersin.org The absence of this 3'-OH group makes further elongation of the DNA strand impossible, leading to the premature termination of viral DNA synthesis. drugbank.comfrontiersin.org This abrupt halt in replication effectively curtails the production of new infectious virus particles.

Inhibition of Hepatitis B Virus (HBV) Polymerase

Similar to its action against HIV, this compound also targets the polymerase of the hepatitis B virus. patsnap.com The HBV polymerase possesses both DNA-dependent and RNA-dependent DNA polymerase (reverse transcriptase) activities, both of which are essential for the replication of the viral genome. nih.gov

The mechanism of action against HBV is analogous to that against HIV. patsnap.com this compound competes with dCTP for incorporation into the nascent viral DNA strand being synthesized by the HBV polymerase. mdpi.com Following its incorporation, the absence of a 3'-hydroxyl group on the lamivudine moiety prevents the addition of subsequent nucleotides, causing the termination of the growing DNA chain. nih.govwiley.com This inhibition of HBV DNA synthesis is a critical step in suppressing viral replication in infected individuals. xiahepublishing.com

Inhibition of RNA-Dependent RNA Polymerases (RdRp)

Recent research has explored the potential of this compound to inhibit RNA-dependent RNA polymerases (RdRp), which are crucial enzymes for the replication of various RNA viruses. frontiersin.org Studies have suggested that 3TC-TP can be recognized by the RdRp of some viruses, such as hepatitis C virus (HCV) and even SARS-CoV-2, the virus responsible for COVID-19. medchemexpress.commedchemexpress.comnih.gov The incorporation of this compound into the nascent RNA strand by these polymerases would similarly lead to chain termination, thereby inhibiting viral replication. medchemexpress.comacs.org This suggests a broader potential antiviral spectrum for lamivudine than previously recognized.

Table of Research Findings on this compound's Inhibitory Action

Viral Enzyme Mechanism of Inhibition Key Findings
HIV Reverse Transcriptase Competitive inhibition with dCTP, DNA chain termination. patsnap.comnih.gov Lacks a 3'-OH group, preventing phosphodiester bond formation and halting DNA elongation. patsnap.comfrontiersin.org
HBV Polymerase Competitive inhibition with dCTP, DNA chain termination. patsnap.comnih.gov Incorporation of 3TC-TP into the growing viral DNA chain prevents further synthesis. mdpi.comwiley.com

| RNA-Dependent RNA Polymerases (RdRp) | Potential for competitive inhibition and RNA chain termination. frontiersin.orgmedchemexpress.com | Studies indicate that 3TC-TP can be incorporated by the RdRp of viruses like HCV and SARS-CoV-2, halting RNA synthesis. medchemexpress.comacs.org |

Table of Compounds Mentioned

Compound Name
Lamivudine
This compound (3TC-TP)
Deoxycytidine triphosphate (dCTP)
Zidovudine (B1683550)
Emtricitabine (B123318)
Tenofovir (B777)
Adefovir (B194249)
Penciclovir
Lobucavir
Sofosbuvir
Alovudine
Abacavir (B1662851)
Carbovir
Ganciclovir
Foscarnet
Hydroxyurea
Methotrexate
Fludarabine
Raltegravir
Dolutegravir
Zalcitabine
Stavudine
Didanosine (B1670492)
Telbivudine (B1682739)
Clevudine
Entecavir (B133710)
Nevirapine
Lopinavir
Ritonavir
Trimethoprim-sulfamethoxazole
Hepatitis C Virus RdRp (NS5B subunit)

This compound (3TC-TP) has been identified as a potent inhibitor of the RNA-dependent RNA polymerase (RdRp) activity of the NS5B subunit of the Hepatitis C virus (HCV). medchemexpress.comnih.gov The NS5B polymerase is a critical enzyme for the replication of the HCV genome. nih.govmdpi.com The inhibitory action of this compound against the HCV RdRp provides a basis for its consideration in antiviral strategies targeting this virus. nih.gov The ability of this compound to inhibit the NS5B polymerase, which is homologous in its "right hand" structure to other viral polymerases, suggests a broader potential for activity against RdRp-dependent viruses. nih.gov

Poliovirus RdRp

Research has indicated that this compound may affect the RNA-dependent RNA polymerase of poliovirus, known as 3Dpol. researchgate.net Studies involving related dideoxynucleoside triphosphates, such as ddCTP, have shown that they can bind to the catalytic site of the Poliovirus RdRp. nih.gov While direct and extensive research on this compound's inhibition of Poliovirus RdRp is less detailed than for other viruses, the existing findings suggest it is a subject of scientific investigation. researchgate.net The mechanism of action for some nucleoside analogs against poliovirus involves inducing mutations in the viral genome, while others may act as chain terminators or interfere with the polymerase-RNA complex. nih.govtandfonline.com

SARS-CoV-2 RdRp

This compound has been demonstrated to be an inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), a key enzyme in the virus's replication cycle. acs.orgnih.govresearchgate.netcornell.edu The active triphosphate form can be incorporated into the nascent viral RNA by the SARS-CoV-2 RdRp. medchemexpress.comacs.org This incorporation acts to terminate the extension of the RNA chain, thereby halting viral replication. acs.orgnih.gov While it does inhibit the polymerase, studies indicate it does so with varying efficiency compared to other nucleotide analogues. acs.orgnih.gov In silico modeling and docking analyses have supported the potential for this compound to bind to the SARS-CoV-2 RdRp active site and function as a chain terminator. nih.gov

Table 1: Inhibition of Viral RNA-Dependent RNA Polymerases (RdRp) by this compound

Viral PolymeraseReported Effect of this compoundMechanismReference
Hepatitis C Virus RdRp (NS5B)Strong inhibitorInhibition of RdRp activity medchemexpress.comnih.gov
Poliovirus RdRp (3Dpol)Reported inhibitory activityBinding to the catalytic site (inferred from related compounds) nih.govresearchgate.net
SARS-CoV-2 RdRpInhibitor with varying efficiencyIncorporation into nascent RNA leading to chain termination medchemexpress.comacs.orgnih.gov

Selectivity for Viral versus Host Cellular Polymerases

A critical aspect of the therapeutic profile of a nucleoside analog is its selectivity for viral polymerases over host cellular DNA polymerases.

Limited Recognition and Weak Inhibition of Mammalian DNA Polymerases (α and β types)

This compound is characterized by its weak inhibition of mammalian DNA polymerases, specifically the α and β types. nih.govresearchgate.netpharmacytimes.comcancer.govsimsonpharma.com This limited interaction is a key factor in its selectivity. patsnap.com Because it is not readily recognized as a substrate by these host enzymes, this compound interferes less with normal cellular DNA replication and repair processes. nih.govpatsnap.com This property contrasts with its more potent inhibition of viral reverse transcriptases and some viral RdRps.

Weak Inhibition of Mitochondrial DNA Polymerase Gamma (mtDNA polymerase γ)

Similar to its effect on nuclear DNA polymerases, this compound is also a weak inhibitor of mitochondrial DNA polymerase gamma (mtDNA polymerase γ). nih.govresearchgate.netpharmacytimes.comcancer.govsimsonpharma.com This enzyme is solely responsible for the replication and repair of mitochondrial DNA (mtDNA). frontiersin.org Inhibition of polymerase γ by nucleoside analogs is a known mechanism of drug-induced mitochondrial toxicity. frontiersin.orgpnas.orgnatap.org The low affinity of this compound for polymerase γ contributes to its relatively lower mitochondrial toxicity compared to some other nucleoside reverse transcriptase inhibitors (NRTIs). pnas.org

The efficiency with which polymerase γ incorporates this compound is significantly lower than that for the natural substrate, dCTP. asm.org Kinetic studies reveal that polymerase γ exhibits a substantial level of discrimination against this compound. asm.org

A comparative analysis shows that while the L-stereoisomer of this compound [(-)-3TC-TP] and its D-isomer enantiomer [(+)-3TC-TP] are equally effective at inhibiting HIV reverse transcriptase, polymerase γ incorporates the clinically used (-) isomer much less efficiently than the (+) isomer. pnas.org This stereoselectivity is a major reason for the lower mitochondrial toxicity and wider therapeutic index of lamivudine. pnas.org

Furthermore, when comparing this compound with the closely related emtricitabine-triphosphate [(-)-FTC-TP], which has an added 5-fluoro group, polymerase γ discriminates against (-)-FTC-TP by two orders of magnitude better than it does against (-)-3TC-TP. pnas.org This suggests that even subtle molecular modifications can significantly alter the interaction with the host mitochondrial polymerase. pnas.org Pre-steady-state kinetic analysis provides quantitative data on this discrimination, often expressed as a "selection factor," which compares the incorporation efficiency (kpol/Kd) of the natural nucleotide to the analog. asm.org For L-3TC-TP, the selection factor for polymerase γ is estimated to be up to 70-fold, indicating it is incorporated far less efficiently than the natural substrate. asm.org

Table 2: Comparative Incorporation of L-Cytosine Analogs by Human DNA Polymerase γ

CompoundFeatureIncorporation Efficiency by Pol γ (Relative to natural substrate or other analogs)Reference
Lamivudine-TP ((-)-3TC-TP)L-stereoisomer, oxathiolane ringIncorporated much less efficiently than its (+)-enantiomer. pnas.org
Lamivudine-TP ((-)-3TC-TP)L-stereoisomer, oxathiolane ringIncorporated more efficiently than (-)-FTC-TP (by two orders of magnitude). pnas.org
Lamivudine-TP ((-)-3TC-TP)L-stereoisomer, oxathiolane ringSelection factor (discrimination) of up to 70-fold compared to dCTP. asm.org
Emtricitabine-TP ((-)-FTC-TP)L-stereoisomer, oxathiolane ring, 5-fluoro groupDiscriminated against ~10,000-fold relative to the natural nucleotide. pnas.org

Cellular Pharmacodynamics and Intracellular Kinetics of Lamivudine Triphosphate

Intracellular Accumulation and Steady-State Concentrations

Following administration, lamivudine (B182088) is transported into cells and undergoes sequential phosphorylation to its active triphosphate form. pharmgkb.org Studies have demonstrated that steady-state intracellular concentrations of lamivudine-triphosphate are achieved with consistent dosing.

In a study involving healthy volunteers, the steady-state intracellular pharmacokinetics of lamivudine-TP were found to be bioequivalent with respect to the area under the concentration-time curve over 24 hours (AUC24,ss) and the average concentration at steady state (Cave,ss) for both 300 mg once-daily and 150 mg twice-daily regimens. nih.gov The geometric least-squares (GLS) mean ratio for AUC24,ss was 0.99 (90% CI, 0.88, 1.11), and for Cave,ss was also 0.99 (90% CI, 0.88, 1.11). nih.gov The maximum concentration (Cmax,ss) was also found to be bioequivalent with a GLS mean ratio of 0.93 (90% CI, 0.81, 1.07). nih.gov

However, trough concentrations of lamivudine-TP were observed to be modestly lower (by 18% to 24%) with the once-daily regimen. nih.govnih.gov Despite this, the median trough concentrations remained within the range reported in individuals responding to lamivudine therapy. nih.gov

Another study in healthy volunteers comparing 300 mg and 150 mg once-daily doses found that the geometric mean (GM) intracellular 3TC-TP AUC24 was 59.5 pmol·h/10^6 cells for the 300 mg dose and 44.0 pmol·h/10^6 cells for the 150 mg dose. nih.gov The corresponding Cmax values were 4.10 pmol/10^6 cells and 2.95 pmol/10^6 cells, respectively. nih.gov

It's noteworthy that HIV infection status may influence intracellular concentrations. One study reported that median 3TC-triphosphate levels were significantly lower in HIV-positive individuals (3.9 pmol/million PBMCs) compared to HIV-negative volunteers (5.3 pmol/million PBMCs). natap.org

Table 1: Steady-State Intracellular this compound Pharmacokinetic Parameters

Parameter 150 mg twice daily 300 mg once daily GLS Mean Ratio (90% CI)
AUC24,ss (pmol·h/10^6 cells) - - 0.99 (0.88, 1.11) nih.gov
Cave,ss (pmol/10^6 cells) - - 0.99 (0.88, 1.11) nih.gov
Cmax,ss (pmol/10^6 cells) - - 0.93 (0.81, 1.07) nih.gov
AUC24 (pmol·h/10^6 cells) 44.0 (38.0 to 51.0) 59.5 (51.8 to 68.3) - nih.gov
Cmax (pmol/10^6 cells) 2.95 (2.47 to 3.51) 4.10 (3.59 to 4.69) - nih.gov

| C24 (pmol/10^6 cells) | 1.23 (1.00 to 1.52) | 1.49 (1.19 to 1.86) | - nih.gov |

Intracellular Half-Life of this compound

A key characteristic of this compound is its prolonged intracellular half-life, which supports less frequent dosing intervals. nih.gov In vitro studies have reported the intracellular half-life of the active 5'-triphosphate anabolite to be between 10.5 and 15.5 hours in HIV-1 infected cell lines and 16 to 19 hours in HBV-infected cell lines. pharmgkb.orgmedsafe.govt.nz

Clinical studies in healthy volunteers have corroborated these findings. One study reported a terminal half-life of intracellular lamivudine-TP of 18.4 hours. nih.gov Another study estimated the intracellular half-life to be approximately 22 hours. natap.org This extended persistence within the cell allows for sustained inhibition of viral replication.

Factors Influencing Intracellular this compound Concentrations

The intracellular concentration of this compound is not static and can be influenced by a variety of host and external factors. These factors can contribute to the observed variability in drug levels among individuals.

Cellular Activation State (e.g., resting versus activated cells)

The activation state of the host cell plays a significant role in the phosphorylation of nucleoside reverse transcriptase inhibitors (NRTIs), including lamivudine. Activated cells, which have higher rates of nucleic acid synthesis, also exhibit upregulated kinase activity, leading to increased phosphorylation of NRTIs. natap.orgoup.com

In vitro studies have shown that cells stimulated with agents like phytohemagglutinin (PHA) or granulocyte-macrophage colony-stimulating factor (GM-CSF) can generate 2- to over 150-fold higher triphosphate concentrations of various NRTIs, including lamivudine, compared to resting cells. natap.orgoup.com Specifically for lamivudine, triphosphate concentrations have been observed to be approximately 4-fold higher in PHA-stimulated peripheral blood mononuclear cells (PBMCs) compared to resting PBMCs. nih.gov

Interestingly, despite the lower absolute concentrations of this compound in resting cells, lamivudine is considered more virologically active in these cells. natap.orgoup.com This is attributed to a more favorable ratio of this compound to the endogenous competing nucleoside, deoxycytidine-5' triphosphate (dCTP), in resting cells. natap.orgoup.com

Intracellular Competition with Endogenous Deoxynucleoside Triphosphates

The mechanism of action of this compound involves competitive inhibition of viral reverse transcriptase. pharmgkb.orgontosight.ai It competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain. pharmgkb.orgontosight.aiasm.org Therefore, the intracellular ratio of this compound to dCTP is a crucial determinant of its antiviral efficacy. nih.govnatap.orgresearchgate.net

Factors that alter the intracellular pool of dCTP can consequently affect the activity of lamivudine. For instance, certain agents can modulate the levels of endogenous deoxynucleoside triphosphates, thereby influencing the competitive landscape for this compound. nih.gov

Inter-subject Variability in Intracellular Levels

Significant inter-subject variability in intracellular this compound concentrations has been consistently reported in various studies. nih.govnih.govfda.govuq.edu.au The coefficient of variation for intracellular lamivudine-TP pharmacokinetics has been observed to be high, ranging from 48% to 124%. nih.govnih.gov

This variability can be attributed to a combination of factors, including individual differences in cellular transport and metabolism. nih.gov Genetic variations in genes encoding drug transporters and enzymes involved in phosphorylation may also contribute to these differences. For example, a single-nucleotide polymorphism in the ABCC2 gene, which codes for the multidrug resistance protein 2, has been associated with 3TC-TP concentrations in PBMCs. asm.org Furthermore, some studies have suggested that female sex may be correlated with higher intracellular concentrations of lamivudine triphosphate, although other studies have not found a significant influence of sex on intracellular levels. natap.orgnatap.orgasm.orgoup.com

Influence of Co-administered Nucleoside Analogues on Phosphorylation

The co-administration of other nucleoside analogues can potentially influence the intracellular phosphorylation of lamivudine. This is particularly relevant when drugs share the same phosphorylation pathways.

For example, in vitro studies have shown that apricitabine (B1667567), another deoxycytidine analogue, competes with lamivudine for intracellular phosphorylation mediated by deoxycytidine kinase. nih.gov When co-administered, lamivudine has been shown to significantly reduce the formation of apricitabine triphosphate. nih.govnih.govasm.org Conversely, apricitabine had no significant effect on the formation of lamivudine triphosphate. nih.govnih.govasm.org This suggests that co-administration of certain deoxycytidine analogues should be approached with caution due to potential for antagonistic interactions at the level of intracellular activation.

In contrast, no significant intracellular interaction with respect to the formation of their respective triphosphates has been observed between lamivudine and zidovudine (B1683550), as they utilize different enzyme systems for their phosphorylation. europa.eu

Mechanisms of Viral Resistance to Lamivudine Triphosphate

Reverse Transcriptase and Polymerase Mutations Conferring Resistance

Mutations that confer resistance to lamivudine-triphosphate are selected under the pressure of antiviral therapy. These genetic alterations typically occur in or near the active site of the viral polymerase, directly impacting the interaction between the enzyme and the drug.

In HIV-1, resistance to lamivudine (B182088) is primarily associated with mutations in the reverse transcriptase enzyme, a critical component of the viral replication machinery. patsnap.com These mutations reduce the binding affinity of this compound, rendering the drug less effective. patsnap.com

The hallmark of lamivudine resistance in HIV-1 is the M184V or M184I mutation, where the methionine at codon 184 of the reverse transcriptase is replaced by either a valine (V) or an isoleucine (I). nih.govnih.govasm.org The M184V mutation is most common and confers a high level of resistance to lamivudine. asm.orgnih.gov Initially, the M184I substitution may appear, but it is often rapidly replaced by the M184V variant, which is associated with superior polymerase function and a higher viral replication rate. nih.govnih.govasm.org

The biochemical mechanism of resistance conferred by the M184V mutation is multifaceted. It involves steric hindrance, where the bulky side chain of valine or isoleucine clashes with the oxathiolane ring of this compound, impeding its incorporation into the growing viral DNA chain. nih.gov This steric conflict significantly reduces the enzyme's turnover rate for this compound. nih.gov In vitro studies have demonstrated that the M184V mutant enzyme incorporates deoxycytidine triphosphate (the natural substrate) 20- to 100-fold more frequently than lamivudine 5'-triphosphate when compared to the wild-type virus. mdpi.com

Furthermore, the M184V mutation has been shown to decrease the processivity of the reverse transcriptase, leading to diminished viral replication capacity or "fitness" compared to the wild-type virus. nih.govasm.orgnih.gov This reduced fitness can result in a decrease in viral load, even as drug resistance emerges. nih.gov The mutation also impairs the ability of the reverse transcriptase to rescue chain-terminated DNA synthesis, a mechanism that can counteract the effect of other nucleoside analogs like zidovudine (B1683550) (AZT). researchgate.net This explains the clinical observation of increased sensitivity to AZT in viruses harboring the M184V mutation. asm.orgresearchgate.net

HIV-1 RT Mutation Biochemical Consequence Impact on Lamivudine Susceptibility Effect on Viral Fitness
M184V Steric hindrance with this compound; reduced enzyme processivity. nih.govnih.govHigh-level resistance (~100-fold reduction in susceptibility). nih.govDecreased. nih.govasm.orgnih.gov
M184I Steric hindrance with this compound. nih.govHigh-level resistance (~1,000-fold reduction in susceptibility). asm.orgLess fit than M184V, often transient. nih.govasm.org

While M184V is the primary mutation for lamivudine resistance, other mutations in the reverse transcriptase can also contribute to resistance or modulate the effects of M184V.

K65R: The K65R mutation, where lysine (B10760008) is replaced by arginine at codon 65, is selected by tenofovir (B777) and can also be induced by abacavir (B1662851) and didanosine (B1670492). iasusa.org It confers reduced susceptibility to lamivudine. researchgate.netnih.gov The presence of K65R can reduce the susceptibility to multiple nucleoside reverse transcriptase inhibitors (NRTIs). asm.org

L74V: The L74V mutation (leucine to valine at codon 74) is primarily associated with resistance to didanosine and abacavir. iasusa.orgoup.com When present with M184V, it can further reduce susceptibility to abacavir and didanosine. researchgate.net

Y115F: The Y115F mutation (tyrosine to phenylalanine at codon 115) can be selected by abacavir. nih.govasm.org On its own, it causes a minor increase in the IC50 for some inhibitors, but when combined with M184V, it significantly enhances the enzyme's ability to discriminate against the inhibitor. nih.gov The M184V mutation reduces the binding affinity for the inhibitor, while the Y115F mutation facilitates the binding of the natural nucleotide substrate, and their combined effect is synergistic. nih.gov

HIV-1 RT Mutation Primary Drug Selection Effect on Lamivudine Susceptibility Interaction with M184V
K65R Tenofovir, Abacavir, Didanosine. iasusa.orgReduced susceptibility. researchgate.netnih.govCan be selected alongside M184V under combination therapy pressure. asm.org
L74V Didanosine, Abacavir. iasusa.orgoup.comContributes to reduced susceptibility in combination with other mutations. researchgate.netCan occur with M184V, affecting susceptibility to other NRTIs. researchgate.net
Y115F Abacavir. nih.govasm.orgMinor effect alone; synergistic resistance with M184V. nih.govEnhances discrimination against inhibitors when combined with M184V. nih.gov

Similar to HIV-1, resistance to lamivudine in HBV arises from mutations in the viral DNA polymerase. patsnap.comnih.gov The development of these mutations is a significant concern in long-term therapy, with the frequency of resistance increasing with the duration of treatment. nih.gov

The most common lamivudine resistance mutations in HBV occur within the highly conserved tyrosine-methionine-aspartate-aspartate (YMDD) motif located in the C domain of the viral polymerase. medscape.orgnih.govoup.com The primary mutations involve a substitution at the methionine residue at position 204 (rtM204), which is analogous to the M184 position in HIV-1 RT. oup.com The methionine can be replaced by either a valine (rtM204V) or an isoleucine (rtM204I). medscape.orgoup.com

The biochemical basis for resistance is steric conflict between the side chain of the substituted amino acid (valine or isoleucine) and the sulfur atom in the oxathiolane ring of lamivudine. nih.govasm.org This steric hindrance is proposed to be the primary reason for the reduced susceptibility to this compound. nih.govasm.org Studies have shown that these mutations can increase the inhibition constant (Ki) for this compound by 8- to 30-fold. nih.govasm.org While conferring resistance, these YMDD mutations also lead to a reduced replication capacity of the virus. medscape.orgnih.gov

HBV Polymerase Mutation Location Biochemical Consequence Impact on Lamivudine Susceptibility
rtM204V (YVDD) YMDD motif. medscape.orgSteric hindrance with lamivudine. nih.govasm.orgResistance. nih.gov
rtM204I (YIDD) YMDD motif. medscape.orgSteric hindrance with lamivudine. nih.govasm.orgResistance. nih.gov

The reduced replication fitness of the YMDD mutant viruses often leads to the selection of secondary, compensatory mutations in other domains of the polymerase. medscape.orgplos.org These mutations help to restore the replication capacity of the lamivudine-resistant virus. medscape.orgplos.org

rtL180M: The rtL180M mutation (leucine to methionine at codon 180) in the B domain frequently accompanies the rtM204V/I mutations. medscape.orgfrontierspartnerships.org It partially restores the replication fitness of the resistant virus. medscape.orgnih.gov

Leu528Met (rtL180M equivalent in older nomenclature): This mutation, often seen in conjunction with Met552Ile/Val (rtM204V/I), appears to have a more indirect effect on resistance, potentially by rearranging the deoxynucleoside triphosphate-binding pocket. nih.govasm.orgresearchgate.net

rtV173L: The rtV173L mutation (valine to leucine (B10760876) at codon 173) is another compensatory mutation that enhances the replication efficiency of both wild-type and lamivudine-resistant HBV. medscape.orgfrontierspartnerships.orgnih.gov When added to the rtL180M-rtM204V mutant, it can restore viral replication to near wild-type levels. nih.gov

L80I/V: Mutations at codon 80 (leucine to isoleucine or valine) have also been identified as compensatory, often detected along with mutations at positions 204 and 180. asm.org

The emergence of these compensatory mutations highlights the complex evolutionary pathways that HBV can take to overcome the selective pressure of antiviral therapy while maintaining its replicative ability. plos.org

HBV Compensatory Mutation Associated Primary Mutation Function
rtL180M rtM204V/I. medscape.orgfrontierspartnerships.orgRestores replication fitness. medscape.orgnih.gov
rtV173L rtL180M-rtM204V. medscape.orgnih.govEnhances replication efficiency. frontierspartnerships.orgnih.gov
L80I/V rtM204V/I and rtL180M. asm.orgCompensatory. asm.org
Leu528Met Met552Ile/Val (rtM204V/I). nih.govasm.orgMay rearrange the dNTP-binding pocket. nih.govresearchgate.net

HBV Polymerase Mutations

Biochemical Characterization of Resistant Viral Polymerases

The development of resistance to this compound is characterized by significant changes in the biochemical properties of the viral polymerase. These alterations directly impact the enzyme's interaction with both the drug and its natural substrates, ultimately diminishing the antiviral efficacy of lamivudine.

Key mutations in viral polymerases lead to a quantifiable decrease in their sensitivity to this compound, which is reflected in altered kinetic parameters. The inhibition constant (K_i), a measure of the inhibitor's binding affinity to the enzyme, is significantly increased in resistant mutants. This indicates a weaker binding of L-TP to the mutant polymerase compared to the wild-type enzyme.

For instance, in Hepatitis B Virus (HBV), the most common lamivudine resistance mutations occur at the YMDD (tyrosine-methionine-aspartate-aspartate) motif of the polymerase. nih.gov Mutations such as M552V and M552I (analogous to M184V/I in HIV RT) result in an 8- to 30-fold increase in the K_i for this compound. nih.govresearchgate.netasm.org A concomitant mutation, L528M, often appears with the YMDD mutations and can further contribute to the level of resistance. nih.govnih.gov

Interestingly, these resistance mutations generally have a minimal effect on the enzyme's affinity for its natural substrate, deoxycytidine triphosphate (dCTP). The Michaelis constant (K_m), which reflects the substrate concentration at half-maximal enzyme velocity, changes only moderately, typically in the range of 0.6 to 2.6-fold for dCTP in these mutants. nih.govresearchgate.netasm.org This allows the virus to maintain its replicative capability while resisting the antiviral drug. In vitro studies on lamivudine-resistant HBV polymerases have demonstrated these distinct changes in kinetic parameters. nih.govasm.org

HBV Polymerase MutantFold Change in K_i for this compoundFold Change in K_m for dCTP
L528M2.61.6
M552I8.01.4
M552V19.62.6
L528M + M552I15.20.64
L528M + M552V25.22.4

Data derived from in vitro assays of recombinant HBV polymerases. Fold change is relative to the wild-type enzyme. asm.org

Similarly, in HIV-1, the M184V mutation in the reverse transcriptase is a primary mutation conferring high-level resistance to lamivudine. nih.govpnas.org This single amino acid substitution drastically reduces the enzyme's affinity for this compound. nih.gov Studies have shown that the M184V mutation can increase the K_i for L-TP by over 35-fold. acs.org Despite this high-level resistance, the M184V mutant RT shows only a minor change in its ability to bind the natural dNTP substrate. pnas.org

In some cases, the virus may acquire additional compensatory mutations that can help restore replication fitness without reversing drug resistance. ashm.org.au For example, in HBV, mutations in the basal core promoter (BCP) or precore (PC) regions can enhance the replication fitness of lamivudine-resistant strains. brieflands.com Similarly, the rtV173L mutation in the HBV polymerase has been observed to emerge during lamivudine therapy and can enhance the replication of resistant mutants. nih.gov

The reduced fitness of lamivudine-resistant strains has clinical implications. Even with the emergence of resistance, continued lamivudine therapy can provide some level of viral suppression, as the resistant virus replicates less efficiently than the wild-type. oup.com This is supported by observations that discontinuing lamivudine in patients with the M184V mutation can lead to an increase in viral load as the more fit, wild-type virus re-emerges. oup.com

Structural Basis of Resistance to this compound

The biochemical changes observed in resistant viral polymerases are rooted in specific structural alterations within the enzyme, particularly at the active site where both the natural substrate and this compound bind.

Due to the challenges in crystallizing full-length viral polymerases, molecular modeling has been an invaluable tool for understanding the structural basis of drug resistance. asm.orgnih.gov Homology models of the HBV polymerase, often constructed based on the known crystal structure of HIV-1 reverse transcriptase, have provided significant insights. nih.govresearchgate.netasm.org

These models reveal that lamivudine resistance mutations, such as M204V/I in HBV (M552 in some nomenclatures), are located in the dNTP-binding pocket of the polymerase. plos.orgkarger.com The substitution of the methionine with a β-branched amino acid like valine or isoleucine alters the geometry and steric environment of this pocket. nih.govkarger.com Modeling studies suggest that these changes can reposition the YMDD loop, which is critical for catalysis, thereby reducing the size and altering the shape of the binding pocket for incoming nucleotides. plos.org The L180M mutation in HBV polymerase, which often accompanies the M204V/I mutations, is thought to cause a less direct rearrangement of the deoxynucleoside triphosphate-binding pocket. nih.govmdpi.com

A primary mechanism of resistance to this compound is steric hindrance. asm.orgkarger.com Molecular modeling and structural analyses have shown that the mutations at position 184 (in HIV) or 204/552 (in HBV) introduce a β-branched amino acid (valine or isoleucine). nih.govpnas.org The side chain of this new amino acid, specifically the Cγ2-methyl group, physically clashes with the oxathiolane ring of this compound. nih.govresearchgate.netasm.org

This steric conflict makes it physically difficult for L-TP to bind correctly within the active site of the mutant polymerase, thus preventing its incorporation into the growing viral DNA chain. nih.govpnas.org In contrast, the natural substrate, dCTP, has a deoxyribose ring that does not cause the same steric clash, allowing it to bind and be incorporated efficiently. asm.orgnih.gov This selective exclusion of the drug while permitting the natural substrate is the cornerstone of high-level lamivudine resistance. asm.org

The unique β-L-oxathiolane ring of lamivudine is crucial for its antiviral activity but also a key factor in the mechanism of resistance. asm.orgnih.gov In the wild-type enzyme, the active site can accommodate this unconventional ring structure. However, in the resistant mutants, the spatial arrangement is altered. asm.orgasm.org

Docking studies show that when this compound is positioned in the active site, its oxathiolane ring, particularly the sulfur atom, is oriented directly toward the amino acid at position 204/552 (HBV) or 184 (HIV). asm.orgasm.org The introduction of a valine or isoleucine at this position creates a close and unfavorable contact (a steric clash) between the amino acid's side chain and the oxathiolane ring. nih.gov This clash perturbs the binding and proper positioning of the inhibitor, leading to a significant reduction in its incorporation rate. nih.govpnas.org This specific interaction underscores the critical role of the oxathiolane ring's structure and stereochemistry in the context of resistance mutations. asm.orgasm.org

Cross-Resistance Patterns with Other Nucleoside Analogues

Viral resistance to lamivudine, mediated by its active triphosphate form, is a significant clinical challenge that impacts the long-term efficacy of antiviral therapy. The selection of specific mutations in the viral polymerase, primarily in response to lamivudine pressure, can lead to reduced susceptibility not only to lamivudine itself but also to other structurally related nucleoside and nucleotide analogues. This phenomenon, known as cross-resistance, varies depending on the virus (Hepatitis B Virus or Human Immunodeficiency Virus), the specific resistance mutations, and the class of the alternative analogue.

Hepatitis B Virus (HBV)

In the context of chronic hepatitis B, the primary mutations conferring resistance to lamivudine occur within the reverse transcriptase (RT) domain of the HBV polymerase. The most common resistance pathway involves mutations in the highly conserved tyrosine-methionine-aspartate-aspartate (YMDD) motif. oup.com

The principal mutation is a substitution at the methionine residue at position 204 (M204), which changes to either valine (M204V) or isoleucine (M204I). oup.com These YMDD mutations are frequently accompanied by a compensatory mutation, L180M, which can enhance viral replication that may be impaired by the M204V/I mutation. mdpi.com Another mutation, V173L, can also be part of this resistance complex. nih.govnatap.org

The development of these mutations leads to distinct cross-resistance profiles with other nucleoside/nucleotide analogues used for HBV treatment.

L-Nucleoside Analogues: There is extensive cross-resistance among L-nucleoside analogues. HBV strains with lamivudine-resistance mutations (M204V/I +/- L180M) exhibit high-level cross-resistance to other agents in this class, including telbivudine (B1682739) and emtricitabine (B123318). natap.orgasm.orgnih.gov Studies have demonstrated that lamivudine-resistant HBV shows high-level cross-resistance to all tested L-nucleosides, such as emtricitabine, telbivudine, clevudine, and torcitabine. nih.govthieme-connect.com The structural similarity, particularly the shared L-configuration and the oxathiolane ring for lamivudine and emtricitabine, is the basis for this class-wide resistance. nih.govasm.org Steric hindrance between the altered amino acid at position 204 (formerly 552 in older nomenclature) and the drug molecule is believed to be the mechanism of resistance. nih.govasm.orgresearchgate.net

Entecavir (B133710): Lamivudine-resistant HBV displays reduced susceptibility to entecavir, a deoxyguanosine analogue. nih.govnih.gov The presence of lamivudine resistance mutations (L180M and M204V) decreases the susceptibility to entecavir by approximately eightfold in cell culture. asm.org However, the level of cross-resistance can vary depending on the specific mutational pattern. natap.org For instance, the M204I mutant has shown a more significant reduction in susceptibility to entecavir compared to other lamivudine-resistant patterns. natap.org The development of full entecavir resistance in lamivudine-refractory patients requires the pre-existence of lamivudine resistance mutations plus additional substitutions at other positions like T184, S202, or M250. asm.org

Acyclic Phosphonate (B1237965) Nucleotides: Lamivudine-resistant HBV strains generally remain sensitive to acyclic phosphonate nucleotides like adefovir (B194249) and tenofovir. mdpi.comnih.govthieme-connect.com In vitro studies have shown that these compounds retain near wild-type efficacy against various lamivudine-resistant HBV strains. natap.org The increase in the concentration required to inhibit 50% of viral replication (EC50) for adefovir against lamivudine-resistant mutants is typically less than fourfold, indicating a lack of significant cross-resistance. nih.gov This makes tenofovir and adefovir effective options for patients with lamivudine-resistant HBV.

The following table summarizes the cross-resistance patterns observed in lamivudine-resistant HBV mutants.

HBV Mutant StrainLamivudineTelbivudineEmtricitabineEntecavirAdefovirTenofovir
rtM204V + rtL180M High-Level ResistanceHigh-Level ResistanceHigh-Level ResistanceReduced SusceptibilitySusceptibleSusceptible
rtM204I High-Level ResistanceHigh-Level ResistanceHigh-Level ResistanceReduced SusceptibilitySusceptibleSusceptible
rtV173L+rtL180M+rtM204V High-Level ResistanceHigh-Level ResistanceHigh-Level ResistanceReduced SusceptibilitySusceptibleSusceptible

Table based on data from multiple in vitro studies. nih.govnatap.orgnih.govthieme-connect.com

Human Immunodeficiency Virus (HIV)

For HIV-1, resistance to lamivudine is predominantly caused by a single amino acid substitution at codon 184 of the reverse transcriptase enzyme, changing methionine to valine (M184V) or, less commonly, isoleucine (M184I). aidsmap.comfda.gov The M184V mutation confers high-level resistance to lamivudine. oup.com

The cross-resistance patterns associated with the M184V mutation are a critical consideration in constructing subsequent antiretroviral regimens.

Emtricitabine: The M184V/I mutation confers high-level cross-resistance to emtricitabine. aidsmap.comasm.org Both lamivudine and emtricitabine are cytosine analogues, and the mechanism of resistance is shared.

Abacavir, Didanosine, and Zalcitabine: The M184V mutation can confer low-level or variable cross-resistance to other nucleoside reverse transcriptase inhibitors (NRTIs) like abacavir and didanosine. aidsmap.comasm.orgpom.go.idmedsafe.govt.nz The presence of M184V alone does not seem to cause a clinically significant reduced response to abacavir, but when combined with other mutations, such as thymidine (B127349) analogue mutations (TAMs), it can increase abacavir resistance. iasusa.org The M184V mutant shows a less than four-fold decrease in susceptibility to didanosine and zalcitabine. pom.go.idmedsafe.govt.nz

Zidovudine and Stavudine: A key feature of the M184V mutation is that it does not confer cross-resistance to the thymidine analogues zidovudine and stavudine. pom.go.idmedsafe.govt.nz In fact, the presence of M184V can restore susceptibility to zidovudine in viruses that have developed resistance through TAMs. pom.go.id Furthermore, the M184V mutation appears to delay or prevent the emergence of TAMs. aidsmap.comiasusa.org

Tenofovir: The M184V/I mutation does not confer resistance to tenofovir; isolates with this mutation remain fully susceptible. asm.org The presence of M184V can even lead to hypersensitization of HIV to tenofovir. oup.com

The following table summarizes the impact of the M184V mutation on susceptibility to other NRTIs.

Nucleoside AnalogueEffect of M184V Mutation
Emtricitabine High-Level Cross-Resistance
Abacavir Low-Level/Variable Cross-Resistance
Didanosine Low-Level/Variable Cross-Resistance
Zalcitabine Low-Level/Variable Cross-Resistance
Zidovudine No Cross-Resistance; may restore susceptibility
Stavudine No Cross-Resistance; may restore susceptibility
Tenofovir No Cross-Resistance; may increase susceptibility

Table based on findings from virological and clinical studies. aidsmap.comasm.orgpom.go.idmedsafe.govt.nzfda.gov

Methodologies for Research on Lamivudine Triphosphate

In Vitro Cellular Assays for Metabolism and Phosphorylation Kinetics

In vitro cellular assays are fundamental to determining the rate and extent to which lamivudine (B182088) is converted to its active triphosphate form. These assays typically involve incubating cultured cells with lamivudine and subsequently analyzing the intracellular concentrations of its phosphorylated metabolites.

Peripheral Blood Mononuclear Cells (PBMCs) are primary cells frequently used in lamivudine phosphorylation studies as they represent a key site of HIV replication and drug action. acs.org In these assays, PBMCs are isolated from whole blood, often through density gradient centrifugation. nih.gov To enhance the detection of phosphorylated metabolites, PBMCs may be stimulated with a mitogen like phytohaemagglutinin (PHA) for several days before the experiment, as this activation state increases the activity of the kinases responsible for phosphorylation. nih.gov

Studies have shown significant inter-patient variability in the intracellular pharmacokinetics of lamivudine phosphorylation within PBMCs. nih.gov The conversion of lamivudine-diphosphate (3TC-DP) to lamivudine-triphosphate (3TC-TP) has been identified as a potential rate-limiting step in the phosphorylation pathway in these cells. nih.gov Research has also indicated that intracellular levels of lamivudine's phosphorylated forms can be lower in individuals with HIV compared to HIV-negative individuals. natap.org

In addition to primary cells, established monocytic cell lines like U937 are valuable tools for studying lamivudine metabolism. nih.gov These cell lines offer the advantage of providing a more homogenous and readily available population of cells compared to primary PBMCs.

Comparative studies investigating lamivudine's metabolism in both PBMCs and U937 cells have been conducted. nih.gov One such study found that after a 24-hour incubation period, lamivudine diphosphate (B83284) was the most abundant metabolite in both cell types. nih.gov However, the inhibitory effects of other nucleoside analogues on lamivudine phosphorylation can differ between the cell types. For instance, deoxycytidine (dC) was found to cause a more potent inhibition of 3TC-TP formation in PBMCs compared to U937 cells. nih.gov

Accurate quantification of lamivudine-monophosphate (3TC-MP), -diphosphate (3TC-DP), and -triphosphate (3TC-TP) within cells is critical for understanding the drug's intracellular pharmacology. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a widely used and validated method for this purpose. acs.orgnih.gov This technique allows for the simultaneous measurement of the different phosphorylated anabolites. acs.org

The process involves isolating the PBMCs, extracting the intracellular contents, and then separating the phosphate (B84403) metabolites using HPLC. acs.orgnih.gov Ion-pair reversed-phase HPLC is often employed to handle the highly polar nature of the triphosphate metabolites. nih.gov Detection and quantification are then performed by the mass spectrometer, which offers high sensitivity and selectivity. acs.orgnih.gov Radioimmunoassays have also been used in conjunction with HPLC for quantification. nih.gov

Below is a table summarizing key parameters from a validated HPLC-MS/MS method for quantifying this compound in PBMCs.

ParameterValueReference
Analytical MethodIon-Pair Reversed-Phase HPLC-MS/MS nih.gov
Cell TypeHuman PBMCs nih.gov
Calibration Range1.5 to 100 ng/sample nih.gov
Interday Precision (%CV)7.7% to 11% nih.gov
Accuracy (% Bias)±2.0% nih.gov
Extraction Recovery>80% nih.gov

Biochemical Enzymatic Assays for Polymerase Inhibition

Biochemical assays using purified, often recombinant, viral polymerases are essential for elucidating the precise mechanism by which this compound inhibits viral replication. These assays isolate the enzyme-inhibitor interaction from the complexities of the cellular environment.

The inhibitory potency of this compound against its target viral polymerases, such as HIV reverse transcriptase (RT) and hepatitis B virus (HBV) polymerase, is quantified by determining the inhibition constant (K_i). researchgate.netnih.gov The K_i value represents the concentration of the inhibitor required to produce half-maximum inhibition and is a measure of the inhibitor's binding affinity to the enzyme.

These assays are typically performed in vitro using a purified recombinant viral polymerase. researchgate.net The activity of the polymerase is measured in the presence of varying concentrations of this compound. By analyzing the enzyme kinetics, a K_i value can be calculated. Such studies have been crucial in evaluating the impact of viral mutations on drug resistance. For example, specific mutations in the HBV polymerase, such as M552I/V, have been shown to reduce the susceptibility to this compound, which is reflected in an increased K_i value. researchgate.net

The table below presents hypothetical K_i values to illustrate how data from such assays are used to compare susceptibility between wild-type and mutant enzymes.

EnzymeCompoundK_i (µM)Fold Change
Wild-Type HBV PolymeraseLamivudine-TP0.5-
M552V Mutant HBV PolymeraseLamivudine-TP50100x
L528M + M552V Mutant HBV PolymeraseLamivudine-TP>200>400x

Data are illustrative and based on findings reported in scientific literature. researchgate.net

This compound functions as a competitive inhibitor of viral polymerases. nih.gov It mimics the natural substrate, deoxycytidine triphosphate (dCTP), and competes for binding to the active site of the enzyme. clinpgx.org Substrate competition studies are designed to investigate this mechanism.

In these recombinant enzyme systems, the activity of the viral polymerase is measured with a fixed concentration of this compound while the concentration of the natural substrate, dCTP, is varied. researchgate.net These experiments demonstrate that as the concentration of dCTP increases, higher concentrations of this compound are needed to inhibit the enzyme, which is characteristic of competitive inhibition. The incorporation of this compound into the growing viral DNA chain leads to chain termination because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond. clinpgx.org This dual action of competitive inhibition and chain termination is the basis of its antiviral effect. nih.gov

Molecular Modeling and Computational Approaches

Computational methods provide invaluable insights into the molecular interactions between this compound and viral enzymes, particularly when high-resolution experimental structures are scarce. These approaches are instrumental in understanding mechanisms of drug resistance.

Homology Modeling of Viral Polymerase Structures

In the absence of experimentally determined crystal structures for certain viral polymerases, such as that of the hepatitis B virus, researchers rely on homology modeling. nih.gov This technique constructs a three-dimensional (3D) model of a target protein using the known structure of a related homologous protein as a template. For instance, the 3D structure of the HBV polymerase's catalytic core has been modeled using the well-characterized structure of HIV-1 reverse transcriptase (RT) as a template, due to functional similarities between the enzymes. nih.govresearchwithrutgers.com

These models are critical for visualizing the enzyme's active site and predicting how mutations might affect its structure and function. nih.gov For example, homology models have been used to study the predominant lamivudine resistance mutations in HBV, such as Met552Ile and Met552Val. nih.govresearchwithrutgers.com By analyzing the modeled structure of the mutant polymerases, researchers can gain a deeper understanding of the structural basis for drug resistance. nih.gov The quality and stability of these generated models are often validated using molecular dynamics simulations to ensure they represent a stereochemically sound and stable conformation. nih.gov

Molecular Docking Simulations to Investigate Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand), such as this compound, when it binds to a second molecule (receptor), typically a protein like a viral polymerase. researchgate.net This simulation provides insights into the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

Docking studies using homology models of HBV polymerase have been instrumental in elucidating the mechanism of lamivudine resistance. nih.govresearchwithrutgers.com Simulations suggest that mutations at position 552 (Met552Ile/Val) introduce steric hindrance. nih.govresearchgate.net Specifically, the bulkier side chains of isoleucine or valine clash with the oxathiolane ring of lamivudine, weakening the binding of its triphosphate form to the enzyme's active site. nih.govresearchwithrutgers.com This steric conflict is proposed as a primary reason for the observed decrease in susceptibility to the drug. nih.govresearchgate.net Such findings help explain why certain nucleoside analogs that lack this specific ring structure may retain activity against lamivudine-resistant viral strains. nih.gov

Below is a table summarizing key findings from molecular modeling studies on lamivudine resistance in HBV polymerase.

Mutation Effect on this compound (3TCTP) Binding Proposed Molecular Mechanism
Met552Ile8- to 30-fold increase in Ki (inhibition constant)Steric hindrance between the Cγ2-methyl group of isoleucine and the sulfur atom in the oxathiolane ring of lamivudine. nih.govresearchwithrutgers.com
Met552Val8- to 30-fold increase in Ki (inhibition constant)Steric hindrance between the Cγ2-methyl group of valine and the sulfur atom in the oxathiolane ring of lamivudine. nih.govresearchwithrutgers.com
Leu528MetModest effect on direct bindingMay involve rearrangement of the deoxynucleoside triphosphate-binding pocket residues. nih.govresearchwithrutgers.com

Advanced Analytical Techniques for Quantification of this compound

Monitoring the intracellular concentration of the pharmacologically active this compound is challenging due to its polar nature, low concentrations, and instability. nih.govnih.gov Highly sensitive and specific analytical methods are required for accurate quantification in biological matrices like peripheral blood mononuclear cells (PBMCs). nih.gov

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful and widely used technique for the quantification of intracellular nucleotides. nih.gov This method combines the superior separation capabilities of HPLC with the high selectivity and sensitivity of mass spectrometry. uu.nl In this process, the intracellular extract is first injected into an HPLC system, where this compound is separated from other cellular components on a chromatographic column. The separated analyte then enters the mass spectrometer, which is typically operated in negative ionization mode for phosphorylated compounds. nih.gov Detection and quantification are performed using multiple reaction monitoring (MRM), which provides high specificity by monitoring a unique precursor-to-product ion transition for the target molecule. nih.govnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying nucleoside reverse transcriptase inhibitor (NRTI) triphosphates. nih.gov The terms LC-MS/MS and HPLC-MS/MS are often used interchangeably, with the former being a more general term. These methods are essential for characterizing the pharmacokinetic profile of triphosphate metabolites in various cells and tissues. nih.govnih.gov Due to the hydrophilic nature of nucleotides, chromatographic separation can be challenging with traditional reverse-phase columns. nih.gov Therefore, specialized columns, such as those with weak anion exchange properties, are sometimes employed to achieve better retention and separation. nih.gov Validated LC-MS/MS methods for this compound have demonstrated high sensitivity, with calibration curves typically ranging from the low picogram to nanogram per milliliter levels, which corresponds to the femtomole to picomole range per million cells. nih.govnih.govnih.gov

The table below outlines typical parameters for an LC-MS/MS assay designed for this compound quantification.

Parameter Description Example
Chromatography Liquid chromatography system used for separation.HPLC or UPLC system nih.gov
Column Stationary phase used to separate the analyte from the matrix.Reversed-phase C18 or weak anion exchange column. nih.gov
Mass Spectrometer Instrument used for detection and quantification.Triple-quadrupole mass spectrometer. nih.gov
Ionization Mode Method used to ionize the analyte.Negative Electrospray Ionization (ESI-). nih.gov
Detection Mode Specific mass spectrometry scanning function for quantification.Multiple Reaction Monitoring (MRM). nih.govnih.gov
Calibration Range The range of concentrations over which the method is linear and accurate.1.5 to 100 ng/sample (ca. 2 to 200 pmol). nih.gov

Radiochromatographic Analysis of Metabolites

Radiochromatographic analysis is a powerful technique employed to trace and quantify the metabolic fate of lamivudine, particularly its conversion to the active triphosphate form within cells. This methodology involves the use of radiolabeled lamivudine, typically with tritium (B154650) ([³H]), which allows for highly sensitive detection of the parent compound and its phosphorylated metabolites. The combination of chromatographic separation with radiometric detection provides a detailed profile of the intracellular metabolism of the drug.

One of the primary chromatographic techniques used for this purpose is High-Performance Liquid Chromatography (HPLC). Specifically, ion-pairing reversed-phase HPLC is effective in separating the highly polar phosphorylated metabolites of lamivudine. In this method, a reversed-phase column, such as a C18 column, is used as the stationary phase. The mobile phase typically consists of an aqueous buffer containing an ion-pairing agent, like tetrabutylammonium (B224687) phosphate (TBAP), and an organic modifier, such as methanol. The ion-pairing agent forms a neutral complex with the negatively charged phosphate groups of the lamivudine metabolites, allowing for their retention and separation on the nonpolar stationary phase.

A gradient elution is often employed, where the concentration of the organic modifier in the mobile phase is gradually increased. This allows for the sequential elution of the metabolites based on their polarity, with the less polar parent compound, lamivudine, eluting earlier, followed by the more polar monophosphate (MP), diphosphate (DP), and triphosphate (TP) forms.

Following chromatographic separation, the eluate is passed through a radioactivity detector, such as a liquid scintillation counter, which quantifies the amount of tritium in each fraction. This provides a chromatogram where the peaks correspond to the different radiolabeled lamivudine species, and the area under each peak is proportional to its concentration.

Detailed Research Findings

In a study investigating the intracellular metabolism of lamivudine, primary human peripheral blood mononuclear (PBM) cells were incubated with [³H]-labeled lamivudine ([³H]3TC). After a 4-hour incubation period, the intracellular metabolites were extracted and analyzed using ion-pairing reversed-phase HPLC. The results demonstrated the successful conversion of lamivudine into its phosphorylated metabolites. nih.gov

The analysis revealed the presence of lamivudine monophosphate (3TC-MP), lamivudine diphosphate (3TC-DP), and the active lamivudine triphosphate (3TC-TP). The intracellular concentrations of these metabolites were quantified, providing insight into the efficiency of the phosphorylation pathway in these cells. nih.gov

The following table summarizes the intracellular concentrations of lamivudine and its phosphorylated metabolites in primary human PBM cells after a 4-hour incubation with 10 μM [³H]3TC. nih.gov

CompoundIntracellular Concentration (pmol/10⁶ cells)
Lamivudine (3TC)0.43
Lamivudine Monophosphate (3TC-MP)1.14
Lamivudine Diphosphate (3TC-DP)0.46
Lamivudine Triphosphate (3TC-TP)2.01

These findings illustrate the utility of radiochromatographic analysis in elucidating the intracellular metabolic profile of lamivudine, confirming the conversion to its active triphosphate form, which is crucial for its antiviral activity. nih.gov

Future Research Directions for Lamivudine Triphosphate

Investigation of Broader Spectrum Antiviral Activity beyond Established Targets (e.g., against emerging viruses)

While lamivudine-triphosphate's efficacy against HIV reverse transcriptase and HBV polymerase is well-documented, its potential activity against other viral polymerases remains an area of active investigation. The core mechanism, competitive inhibition of viral DNA synthesis, is theoretically applicable to other viruses that rely on similar replication machinery. drugbank.compatsnap.com Research is expanding to evaluate its efficacy against emerging and re-emerging viral threats.

A notable example is the exploration of its activity against Dengue virus (DENV), a positive-sense single-stranded RNA virus. rcsb.org Some in vitro studies have suggested that lamivudine (B182088) may possess inhibitory effects on DENV replication. mdpi.com The pursuit of drug repurposing is a vital strategy in responding to global health threats, and lamivudine's established safety profile makes it an attractive candidate for such investigations. nih.gov

Conversely, studies have also demonstrated the limits of its spectrum. For instance, comprehensive in vitro and in vivo evaluations concluded that lamivudine and its triphosphate form have no significant, reproducible antiviral activity against the Ebola virus (EBOV), a negative-sense RNA virus whose replication is mediated by an RNA-dependent RNA polymerase that is structurally and functionally distinct from retroviral reverse transcriptases.

Future research will likely focus on a systematic screening of this compound against a panel of polymerases from various virus families, particularly those causing diseases with limited therapeutic options.

Virus FamilyExample Emerging VirusRationale for Investigation
FlaviviridaeDengue Virus (DENV)Some in vitro data suggests potential inhibitory activity. mdpi.com
RetroviridaeOther retrovirusesMechanism is directly analogous to its action against HIV.
HepadnaviridaeOther mammalian hepadnavirusesMechanism is directly analogous to its action against HBV.

Molecular Characterization of Interactions with Novel or Understudied Viral Polymerases

A deeper understanding of the molecular interactions between this compound and viral polymerases is crucial for predicting its spectrum of activity and for the rational design of new analogues. High-resolution structural data, such as that obtained from X-ray crystallography, has been invaluable in elucidating its binding mode within the active site of HIV-1 reverse transcriptase (RT). These studies show how this compound competes with the natural substrate, deoxycytidine triphosphate (dCTP). drugbank.compatsnap.com

For novel viral targets, molecular modeling and docking studies serve as essential initial steps. frontiersin.org These computational techniques can predict the binding affinity and orientation of this compound within the polymerase active site of other viruses, such as Dengue virus or other flaviviruses. asm.orgnih.gov Such models are built using the known structure of related polymerases (homology modeling) and can provide insights into potential steric clashes or favorable interactions that might determine inhibitory activity. asm.orgresearchgate.net For example, homology models of the HBV polymerase, based on the HIV-1 RT structure, have been instrumental in understanding resistance mechanisms. plos.org Future research will focus on obtaining experimental crystal structures of this compound in complex with these understudied polymerases to validate computational predictions and guide further drug development.

Development of Advanced Analytical Techniques for Enhanced Intracellular Quantitation and Real-time Monitoring

The therapeutic effect of lamivudine is entirely dependent on the concentration of its active triphosphate form within the target cell. Therefore, accurate and sensitive measurement of intracellular this compound is critical for pharmacokinetic and pharmacodynamic studies. Current gold-standard methods typically involve the use of high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). asm.orgnih.govnih.gov These methods are highly sensitive and specific, capable of quantifying the low concentrations of triphosphate metabolites present in peripheral blood mononuclear cells (PBMCs). acs.orgasm.org

However, these techniques require cell lysis and cannot provide real-time data from living cells. A significant frontier in this field is the development of methods for real-time monitoring of intracellular nucleotide analogue concentrations. Research into novel fluorescent probes and biosensors offers a potential pathway to achieve this. For instance, the development of a 2'-deoxycytidine (B1670253) triphosphate (dCTP) modified with a thiazole (B1198619) orange fluorophore allows for real-time imaging of nascent DNA synthesis by monitoring changes in fluorescence lifetime upon incorporation. uochb.czresearchgate.net Adapting such technologies to track this compound could provide unprecedented insights into its metabolic dynamics and interaction with viral enzymes in a live-cell context.

Analytical TechniqueApplicationAdvantagesLimitations
HPLC-MS/MS Quantitation of this compound in cell lysates. asm.orgacs.orgHigh sensitivity, high specificity, well-validated. nih.govRequires cell destruction, provides only a snapshot in time.
Enzymatic Assays Quantitation based on inhibition of a known polymerase. asm.orgCan be highly sensitive.Indirect measurement, potential for interference from cellular components.
Fluorescent Probes Potential for real-time imaging in live cells. uochb.czReal-time dynamic data, spatial resolution within the cell.Currently in development, potential for probe-induced toxicity or altered metabolism.

Deeper Elucidation of Host Cellular Enzyme Interactions and Specificity

The conversion of lamivudine to this compound is a multi-step process mediated entirely by host cellular enzymes. caymanchem.combertin-bioreagent.com Understanding the specifics of these enzymatic interactions is key to comprehending the variability in drug activation between different cell types and individuals. The primary enzyme responsible for the initial phosphorylation step is deoxycytidine kinase (dCK). mdpi.compharmgkb.org Subsequent phosphorylations to the diphosphate (B83284) and triphosphate forms are catalyzed by cytidine (B196190) monophosphate/deoxycytidine monophosphate kinase and nucleoside diphosphate kinase, respectively. caymanchem.compharmgkb.org

Crystal structure analysis of human deoxycytidine kinase in complex with lamivudine has revealed how the enzyme can accommodate a substrate with a non-physiological L-chiral configuration. rcsb.org This structural flexibility is fundamental to the drug's activation. Future research aims to explore the kinetic parameters of each phosphorylation step in greater detail and to investigate how genetic polymorphisms in these host kinases, such as single nucleotide polymorphisms (SNPs) in the dCK gene, may influence the rate and extent of this compound formation and, consequently, clinical outcomes. nih.gov Furthermore, identifying the specific enzymes involved in the dephosphorylation of this compound back to its less active forms is crucial for a complete model of its intracellular metabolism. nih.gov

EnzymeRole in Lamivudine MetabolismGene
Deoxycytidine kinase (dCK)Catalyzes phosphorylation of Lamivudine to Lamivudine-monophosphate. mdpi.comDCK
Cytidine monophosphate/deoxycytidine monophosphate kinase (CMPK/DCK)Catalyzes phosphorylation of Lamivudine-monophosphate to Lamivudine-diphosphate. pharmgkb.orgCMPK1
Nucleoside diphosphate kinase (NDPK)Catalyzes phosphorylation of Lamivudine-diphosphate to this compound. pharmgkb.orgNME family
5'(3')-DeoxyribonucleotidasePotential role in dephosphorylation of Lamivudine phosphates. nih.govNT5 family

Integration of Computational Approaches for Predicting and Mitigating Resistance Mechanisms

The emergence of drug resistance is a major limitation in the long-term efficacy of antiviral therapies. For lamivudine, resistance in both HIV and HBV is primarily associated with specific mutations in the viral polymerase, most notably the M184V/I mutation in HIV reverse transcriptase and the analogous M552V/I mutation in HBV polymerase. asm.orgmdpi.com These mutations cause resistance through steric hindrance, which reduces the binding affinity of this compound to the enzyme's active site. nih.govnih.gov

Computational biology offers powerful tools to predict and understand these resistance pathways. nih.gov Molecular dynamics simulations and docking studies can model the structural and energetic consequences of specific mutations on drug binding. asm.orgnih.gov By simulating the interaction between this compound and a mutated polymerase, researchers can quantify the loss of binding affinity and correlate it with levels of resistance observed clinically. researchgate.net

Future research will leverage these computational models to predict the evolution of resistance. By analyzing viral sequence data from patients, kinetic co-evolutionary models can predict the temporal emergence of specific resistance mutations under drug pressure. biorxiv.orgpnas.org This predictive power could inform the design of next-generation inhibitors that are less susceptible to known resistance pathways or guide the development of treatment strategies that preemptively combat the emergence of resistance.

Comprehensive Understanding of Transporter Roles in Modulating Intracellular Concentrations Across Diverse Cell Types

The concentration of lamivudine inside a target cell, which is the substrate for the crucial phosphorylation cascade, is regulated by a balance of drug influx and efflux mediated by cellular transporters. nih.gov A comprehensive understanding of these transporters is essential for predicting drug distribution and efficacy in different tissues and viral reservoirs.

Uptake of lamivudine into cells is mediated by solute carrier (SLC) transporters, including the human organic cation transporters hOCT1, hOCT2, and hOCT3. pharmgkb.orgfrontiersin.org Efflux, or the pumping of the drug out of the cell, is handled by members of the ATP-binding cassette (ABC) transporter superfamily, such as ABCB1 (P-glycoprotein), ABCC4, and ABCG2 (Breast Cancer Resistance Protein). pharmgkb.org Additionally, multidrug and toxin extrusion proteins (MATE1 and MATE2-K) have been identified as key players in the renal secretion of lamivudine. researchgate.netnih.gov

Future research must characterize the expression levels and activity of these transporters in diverse cell types that constitute viral reservoirs (e.g., lymphocytes, macrophages, hepatocytes). Polymorphisms in the genes encoding these transporters can lead to significant inter-individual variability in drug disposition. frontiersin.org Investigating how these genetic variants affect lamivudine transport will be crucial for personalizing therapy and understanding why treatment efficacy can differ among patients. asm.org

Q & A

Q. Table 1: Comparison of Quantification Methods

MethodSensitivity (nM)Precision (%CV)Biological MatrixReference
Anion-exchange LC-MS/MS5.0<15%Peripheral blood mononuclear cells (PBMCs)Kuklenyik et al., 2009
Ion-pair chromatography10.0<20%Monocyte-derived macrophagesAnderson et al., 2007

Key Considerations:

  • Sample preparation must include rapid cell lysis to prevent enzymatic degradation of L-TP.
  • Normalization to cell count or protein content is critical for inter-study comparability .

Advanced Question: How can researchers resolve contradictions in pharmacokinetic (PK) data for this compound across different dosing regimens?

Answer:
Discrepancies in PK parameters (e.g., half-life, AUC) often arise from variations in experimental design:

  • Cell-type specificity: L-TP concentrations differ significantly between PBMCs (shorter half-life: 12–15 hours) and macrophages (prolonged retention: >24 hours) due to divergent enzyme expression .
  • Dosing protocols: The ENCORE 2 study demonstrated non-linear PK between 150 mg and 300 mg daily doses, suggesting saturable phosphorylation pathways .

Q. Table 2: Dose-Dependent PK Parameters in Healthy Volunteers

Dose (mg/day)Cmax (pmol/10⁶ cells)AUC₀–₂₄ (h·pmol/10⁶ cells)Half-life (h)
15045.2 ± 8.1620 ± 11012.1 ± 2.3
30078.9 ± 12.41350 ± 24014.9 ± 3.1
Data from Else et al., 2012

Methodological Recommendations:

  • Use population PK modeling to account for inter-individual variability in nucleoside transporters and kinases.
  • Stratify analyses by cell type and genetic polymorphisms (e.g., ABCC4 variants) .

Basic Question: What are the critical factors in designing a robust PK/pharmacodynamic (PD) study for this compound?

Answer:
A well-designed PK/PD study should address:

  • Sampling frequency: Frequent early timepoints (0–12 hours) to capture distribution phases, followed by sparse sampling aligned with L-TP’s half-life .
  • Endpoint selection: Intracellular L-TP AUC correlates better with antiviral efficacy than plasma lamivudine levels .
  • Control for covariates: Hepatic/renal function, concomitant medications (e.g., tenofovir), and genetic variants affecting drug transporters .

Advanced Question: How do genetic polymorphisms influence intracellular this compound concentrations and therapeutic outcomes?

Answer:
ABCC4/MRP4 transporter polymorphisms significantly alter L-TP efflux:

  • 4131T>G variant: Associated with 20% higher L-TP levels due to reduced MRP4 activity, enhancing antiviral efficacy but increasing toxicity risk .
  • 3724G>A variant: Synonymous SNP linked to elevated zidovudine-TP levels, though mechanistic evidence remains unclear .

Methodological Implications:

  • Genotype-stratified recruitment improves statistical power in clinical trials.
  • Functional assays (e.g., vesicular transport studies) are needed to validate SNP effects on MRP4 activity .

Advanced Question: Why do in vitro models sometimes fail to predict this compound’s in vivo efficacy?

Answer:
Key discrepancies arise from:

  • Protein binding: Plasma proteins (e.g., albumin) reduce free drug availability, unlike protein-free in vitro systems .
  • Tissue penetration limitations: L-TP accumulates poorly in sanctuary sites (e.g., CNS), complicating extrapolation from cell-line data .

Validation Strategies:

  • Use physiologically based PK (PBPK) modeling to simulate tissue-specific distribution.
  • Incorporate 3D cell cultures or organ-on-chip systems to mimic in vivo barriers .

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